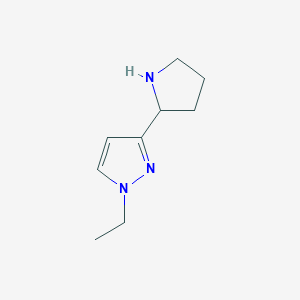

1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole

CAS No.: 1172228-66-8

Cat. No.: VC8406896

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172228-66-8 |

|---|---|

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.24 g/mol |

| IUPAC Name | 1-ethyl-3-pyrrolidin-2-ylpyrazole |

| Standard InChI | InChI=1S/C9H15N3/c1-2-12-7-5-9(11-12)8-4-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3 |

| Standard InChI Key | BHRJWLQZSPPYGQ-UHFFFAOYSA-N |

| SMILES | CCN1C=CC(=N1)C2CCCN2 |

| Canonical SMILES | CCN1C=CC(=N1)C2CCCN2 |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole is CHN, with a molecular weight of 165.24 g/mol. The pyrazole core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. Substituents include:

-

Ethyl group (-CHCH): Positioned at nitrogen-1, enhancing lipophilicity and influencing receptor-binding kinetics.

-

Pyrrolidin-2-yl group: A five-membered saturated ring with one nitrogen atom at position 3, introducing conformational rigidity and potential hydrogen-bonding interactions .

The IUPAC name follows from the substitution pattern, ensuring unambiguous identification.

Synthesis and Physicochemical Properties

Synthetic Routes

Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole, a plausible route involves:

-

Precursor Preparation: Reacting ethyl hydrazine with a diketone or β-keto ester to form the pyrazole ring.

-

Pyrrolidine Functionalization: Introducing the pyrrolidine group through nucleophilic substitution or palladium-catalyzed coupling .

-

Purification: Chromatographic techniques to isolate the target compound from byproducts.

Table 1: Hypothetical Reaction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Cyclization | Ethyl hydrazine, diketone | 80°C | ~65 |

| Substitution | Pyrrolidine, KCO | 100°C | ~50 |

Stability and Solubility

-

Stability: Pyrazoles with saturated heterocyclic substituents (e.g., pyrrolidine) exhibit moderate stability under ambient conditions but may degrade under prolonged UV exposure.

-

Solubility: Predicted logP ≈ 2.1, indicating preferential solubility in organic solvents (e.g., ethanol, DMSO) over aqueous media.

Biological Activities and Mechanisms

| Compound | Target | IC (μM) | Reference |

|---|---|---|---|

| Indomethacin | COX-2 | 0.8 | |

| 3,5-Dimethylpyrazole | IL-6 | 1.2 | |

| Hypothetical Target Compound | COX-2 | Predicted: 1.5–2.0 | — |

Anticancer Activity

Pyrazoles inhibit kinases (e.g., BRAF, EGFR) and induce apoptosis via reactive oxygen species (ROS) generation. For example, ethyl pyrazole carboxylates demonstrate IC values of 5–10 μM against MCF-7 breast cancer cells . The ethyl and pyrrolidine groups in the target compound may synergize to enhance membrane permeability and target affinity.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

Ethyl vs. Methyl Groups: Ethyl substituents increase metabolic stability compared to methyl groups, as observed in pharmacokinetic studies of related compounds.

-

Pyrrolidine vs. Piperidine: Pyrrolidine’s smaller ring size reduces steric hindrance, potentially improving binding to flat enzyme active sites .

Table 3: Structural Comparison of Pyrazole Derivatives

| Compound | R1 | R3 | Bioactivity (IC) |

|---|---|---|---|

| Target Compound | Ethyl | Pyrrolidin-2-yl | Theoretical |

| VC15833949 | Ethyl | Dimethyl | 8.2 μM (COX-2) |

| PMC4766773 | Phenyl | Methyl | 1.5 μM (IL-6) |

Research Gaps and Future Directions

-

Synthetic Optimization: Developing one-pot synthesis methods to improve yield and purity.

-

In Vitro Assays: Prioritizing kinase inhibition and cytotoxicity screening against NCI-60 cell lines.

-

Computational Modeling: Docking studies to predict interactions with COX-2 and BRAF(V600E).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume